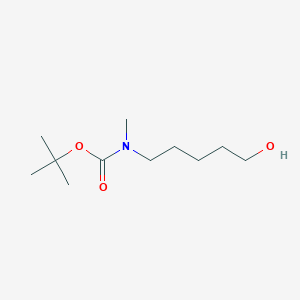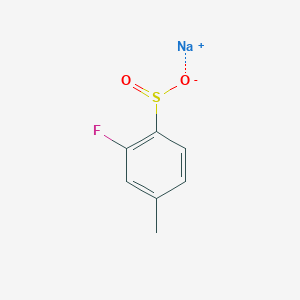
2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole (CMTD) is a chlorinated thiazole derivative that has been used in a variety of scientific research applications. CMTD is a versatile compound with a wide range of applications due to its unique properties, such as its ability to form strong hydrogen bonds and its low toxicity. CMTD has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. This compound has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used in the synthesis of novel heterocyclic compounds, such as thiazoles, thiophenes, and oxazoles. In addition, this compound has been used in the synthesis of polymers, such as polyamides and polyesters.
作用機序
2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole is a chlorinated thiazole derivative that has a unique mechanism of action. This compound is able to form strong hydrogen bonds with other molecules, which allows it to interact with a variety of biological molecules. This compound is also able to form covalent bonds with other molecules, which allows it to interact with proteins and DNA. The formation of these bonds allows this compound to interact with a variety of biological molecules, which can affect their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. This compound has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. In addition, this compound has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the metabolism of phospholipids.
実験室実験の利点と制限
2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole has a number of advantages and limitations for use in lab experiments. One of the advantages of this compound is its low toxicity, which makes it safe to use in a variety of laboratory experiments. In addition, this compound is a versatile compound, which makes it useful in a variety of scientific research applications. However, this compound is also a highly reactive compound, which can make it difficult to work with in some laboratory experiments.
将来の方向性
The potential applications of 2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole in scientific research are vast and varied. This compound could be used in the development of new drugs and therapies for a variety of diseases and conditions. This compound could also be used in the development of new materials and devices for a variety of industries. In addition, this compound could be used in the development of new polymers and other materials for a variety of applications. Finally, this compound could be used in the development of new catalysts and reagents for a variety of chemical reactions.
合成法
2-(Chloromethyl)-5-(difluoromethyl)-1,3-thiazole can be synthesized by a variety of methods, including the Wittig reaction, the Biginelli reaction, and the Grignard reaction. The Wittig reaction involves the reaction of a phosphonium salt with an alkyl halide in the presence of a base. The Biginelli reaction involves the reaction of an aldehyde, an aryl halide, and an α-hydroxy acid in the presence of an acid catalyst. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone in the presence of a base.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole involves the reaction of 2-amino-5-(difluoromethyl)thiazole with formaldehyde and hydrochloric acid.", "Starting Materials": [ "2-amino-5-(difluoromethyl)thiazole", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-amino-5-(difluoromethyl)thiazole in water, add formaldehyde and hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] } | |
CAS番号 |
2758004-46-3 |
分子式 |
C5H4ClF2NS |
分子量 |
183.61 g/mol |
IUPAC名 |
2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4ClF2NS/c6-1-4-9-2-3(10-4)5(7)8/h2,5H,1H2 |
InChIキー |
LQNDYNFDUWYMFC-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)CCl)C(F)F |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




